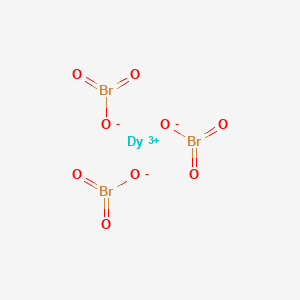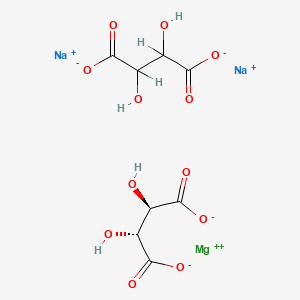![molecular formula C14H12Cl2O2S B12659620 2,2'-Thiobis[6-chloro-p-cresol] CAS No. 68658-41-3](/img/structure/B12659620.png)
2,2'-Thiobis[6-chloro-p-cresol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Thiobis[6-chloro-p-cresol] is a chemical compound with the molecular formula C14H12Cl2O2S and a molecular weight of 315.21 g/mol . It is known for its applications in various industrial processes, particularly due to its chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2’-Thiobis[6-chloro-p-cresol] involves several steps. One common method includes the reaction of p-cresol with sulfur dichloride in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2,2’-Thiobis[6-chloro-p-cresol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, leading to different derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
2,2’-Thiobis[6-chloro-p-cresol] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,2’-Thiobis[6-chloro-p-cresol] involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,2’-Thiobis[6-chloro-p-cresol] can be compared with other similar compounds such as 2,2’-Thiobis(6-tert-butyl-p-cresol). While both compounds share a similar core structure, their chemical properties and applications may differ. For instance, 2,2’-Thiobis(6-tert-butyl-p-cresol) is widely used as an antioxidant in the rubber and plastics industries. The unique properties of 2,2’-Thiobis[6-chloro-p-cresol] make it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
68658-41-3 |
|---|---|
Molekularformel |
C14H12Cl2O2S |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
2-chloro-6-(3-chloro-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol |
InChI |
InChI=1S/C14H12Cl2O2S/c1-7-3-9(15)13(17)11(5-7)19-12-6-8(2)4-10(16)14(12)18/h3-6,17-18H,1-2H3 |
InChI-Schlüssel |
MREHSIFYCIVVAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)O)SC2=C(C(=CC(=C2)C)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















